Cas no 90971-84-9 (4-Methoxy-2-pentanol)

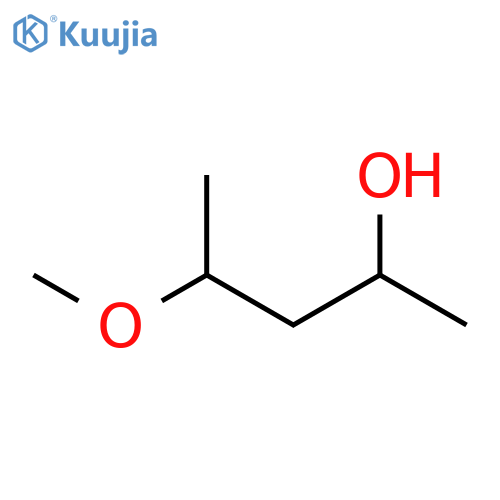

4-Methoxy-2-pentanol structure

商品名:4-Methoxy-2-pentanol

4-Methoxy-2-pentanol 化学的及び物理的性質

名前と識別子

-

- 2-Pentanol, 4-methoxy-

- 4-Methoxy-2-pentanol

- 4-Methoxypentan-2-ol

- AKOS006314593

- FT-0699194

- SCHEMBL346676

- SB84095

- DTXSID30624859

- 90971-84-9

- AS-40769

- MFCD09908261

- DB-263156

-

- MDL: MFCD09908261

- インチ: InChI=1S/C6H14O2/c1-5(7)4-6(2)8-3/h5-7H,4H2,1-3H3

- InChIKey: GXVDVJQTXFTVMP-UHFFFAOYSA-N

- ほほえんだ: CC(CC(C)OC)O

計算された属性

- せいみつぶんしりょう: 118.099379685g/mol

- どういたいしつりょう: 118.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 54.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 29.5Ų

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.6

4-Methoxy-2-pentanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M222583-50mg |

4-Methoxy-2-pentanol |

90971-84-9 | 50mg |

$ 135.00 | 2022-06-02 | ||

| abcr | AB457659-250 mg |

4-Methoxy-2-pentanol |

90971-84-9 | 250mg |

€605.30 | 2023-04-22 | ||

| eNovation Chemicals LLC | Y0991453-5g |

4-Methoxypentan-2-ol |

90971-84-9 | 95% | 5g |

$1300 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392554-250mg |

4-Methoxypentan-2-ol |

90971-84-9 | 98% | 250mg |

¥2352.00 | 2024-04-25 | |

| 1PlusChem | 1P00H37K-1g |

4-Methoxy-2-pentanol |

90971-84-9 | 95% | 1g |

$784.00 | 2025-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392554-1g |

4-Methoxypentan-2-ol |

90971-84-9 | 98% | 1g |

¥7625.00 | 2024-04-25 | |

| A2B Chem LLC | AH96512-1g |

4-Methoxy-2-pentanol |

90971-84-9 | ≥ 99% (GC) | 1g |

$675.00 | 2024-05-20 | |

| eNovation Chemicals LLC | Y0991453-5g |

4-methoxypentan-2-ol |

90971-84-9 | 95% | 5g |

$1300 | 2025-02-25 | |

| 1PlusChem | 1P00H37K-5g |

4-METHOXY-2-PENTANOL |

90971-84-9 | ≥ 99% (GC) | 5g |

$2345.00 | 2025-03-14 | |

| abcr | AB457659-1 g |

4-Methoxy-2-pentanol |

90971-84-9 | 1g |

€1,134.80 | 2023-04-22 |

4-Methoxy-2-pentanol 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

90971-84-9 (4-Methoxy-2-pentanol) 関連製品

- 2986-54-1(Cyclododecane, methoxy-)

- 2517-43-3(3-Methoxy-1-butanol)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 152840-81-8(Valine-1-13C (9CI))

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90971-84-9)4-Methoxy-2-pentanol

清らかである:99%/99%

はかる:1g/5g

価格 ($):701.0/2454.0